molecular formula C21H22N4O4 B2768590 N-(4-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide CAS No. 1286714-90-6

N-(4-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide

Cat. No.: B2768590
CAS No.: 1286714-90-6
M. Wt: 394.431
InChI Key: KMPRSYFSMXZEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a piperazine core substituted with a 2,5-dimethylphenyl group, linked to an oxazole ring via a carbonyl bridge. The oxazole moiety is further functionalized with a furan-2-carboxamide group. This structure integrates multiple pharmacophoric elements: the piperazine ring often contributes to receptor binding, the oxazole and furan rings enhance aromatic interactions, and the carboxamide group facilitates hydrogen bonding.

Properties

IUPAC Name

N-[4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-14-5-6-15(2)17(12-14)24-7-9-25(10-8-24)20(27)16-13-29-21(22-16)23-19(26)18-4-3-11-28-18/h3-6,11-13H,7-10H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPRSYFSMXZEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=COC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N-(4-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide, with the CAS number 1286714-90-6, is a complex organic compound notable for its potential biological activities. This compound features a unique molecular structure that includes a piperazine ring, an oxazole ring, and a furan ring, contributing to its pharmacological properties. Its molecular formula is C21H22N4O4, and it has a molecular weight of 394.4 g/mol .

Chemical Structure

The compound's structure can be represented as follows:

N 4 4 2 5 dimethylphenyl piperazine 1 carbonyl oxazol 2 yl furan 2 carboxamide\text{N 4 4 2 5 dimethylphenyl piperazine 1 carbonyl oxazol 2 yl furan 2 carboxamide}

This structure indicates the presence of multiple functional groups that may influence its interactions within biological systems.

Research on similar compounds suggests that the biological activity of this compound may involve modulation of neurotransmitter systems, particularly the dopaminergic system. Compounds with piperazine moieties often exhibit affinity for dopamine receptors, which play crucial roles in mood regulation and cognitive functions. For instance, studies on related piperazine derivatives have demonstrated selective binding to dopamine D3 receptors, indicating potential applications in treating neuropsychiatric disorders .

Neuropharmacological Effects

A study investigating the effects of piperazine derivatives on animal models indicated that these compounds could influence locomotor activity and anxiety-like behaviors. The modulation of dopamine receptors was linked to these behavioral changes, suggesting that this compound may also have therapeutic potential in treating conditions such as schizophrenia or depression through its dopaminergic activity.

Safety and Toxicology

While specific toxicological data for this compound are not extensively documented, it is crucial to consider safety profiles based on structural analogs. Many piperazine derivatives have been evaluated for their safety profiles in preclinical studies, often showing acceptable levels of toxicity at therapeutic doses. Further research is necessary to establish comprehensive safety data for this particular compound.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

  • Compound 8c(iii)g (): Features a 4-butyrylpiperazine group instead of the 2,5-dimethylphenyl substitution. Yield: 59% .
  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Substitutes the oxazole ring with a 4-chlorophenyl group. The ethylpiperazine adopts a chair conformation, a structural feature likely shared with the target compound’s piperazine ring .

Oxazole-Linked Heterocycles

  • 4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (): Replaces the furan-2-carboxamide with a benzooxazolone-propanoyl chain.
  • 956277-76-2 (): Incorporates a sulfonylpiperazine group (2,5-dimethylphenylsulfonyl) instead of the carbonyl-linked piperazine. The sulfonyl group’s electron-withdrawing nature may reduce nucleophilic susceptibility compared to the target compound’s carbonyl bridge .

Furan-Containing Analogues

  • 4-(furan-2-carbonyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide (): Shares the furan-2-carbonyl motif but lacks the oxazole ring. The dual furan system may enhance π-π stacking but reduce steric bulk compared to the target compound .

Data Tables

Table 2: Functional Group Impact

Group Target Compound Analogues (Evidence) Biological Implications
Piperazine substituent 2,5-dimethylphenyl (electron-donating) Butyryl (lipophilic, ) Enhanced receptor affinity vs. metabolic stability
Linking group Carbonyl Sulfonyl () Altered electronic profile
Heterocycle Oxazole-furan Benzooxazolone () Rigidity vs. flexibility

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of N-(4-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide?

  • Methodological Answer : Synthesis of piperazine-oxazole-furan hybrids typically involves multi-step reactions, including:
  • Step 1 : Activation of the furan-2-carboxamide moiety using coupling agents like HATU or EDC in aprotic solvents (e.g., acetonitrile or DMF) .
  • Step 2 : Piperazine-carbonyl conjugation under basic conditions (e.g., K₂CO₃ or NaH) to ensure nucleophilic substitution at the oxazole C4 position .
  • Step 3 : Final purification via column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) or recrystallization (e.g., from ethanol) to achieve >95% purity .
  • Critical Parameters : Reaction temperature (70–90°C), solvent polarity, and stoichiometric ratios (1:1.2 for carboxamide:piperazine) to minimize by-products .

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires:
  • ¹H/¹³C NMR : Key signals include:
  • Furan protons at δ 6.3–7.5 ppm (H-3/H-4) .
  • Piperazine methyl groups (2,5-dimethylphenyl) at δ 2.1–2.4 ppm (singlets) .
  • Oxazole carbonyl carbon at δ 160–165 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₂₃H₂₅N₃O₄: calculated 415.1864) .
  • X-ray Crystallography (if feasible): Resolve piperazine ring puckering and oxazole-furan dihedral angles .

Q. What analytical techniques are suitable for assessing stability under varying pH/temperature conditions?

  • Methodological Answer :
  • HPLC-PDA : Use a C18 column with mobile phase (MeOH:H₂O:0.1% TFA, 70:30) to monitor degradation products .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td >200°C suggests thermal stability) .
  • Forced Degradation : Expose to 0.1N HCl/NaOH (37°C, 24h) and UV light (254 nm, 48h) to identify hydrolytic/photo-sensitive sites .

Advanced Research Questions

Q. How can computational methods guide SAR studies for piperazine-oxazole-furan hybrids?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., dopamine D3 receptors). Key residues: Asp110 (hydrogen bonding with oxazole carbonyl) and Phe346 (π-π stacking with 2,5-dimethylphenyl) .
  • QSAR Models : Train on datasets of analogous compounds (e.g., logP vs. IC₅₀) to predict bioavailability and potency .
  • MD Simulations : Analyze ligand-receptor complex stability (RMSD <2 Å over 100 ns) and binding free energy (MM-PBSA) .

Q. What experimental designs resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Standardized Assays : Replicate enzyme inhibition (e.g., acetylcholinesterase) under uniform conditions (pH 7.4, 37°C) with positive controls (e.g., donepezil) .
  • Dose-Response Curves : Use 8–10 concentration points (1 nM–100 µM) and nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% CI .
  • Counter-Screen Selectivity : Test against off-targets (e.g., COX-2, CYP450 isoforms) to rule out non-specific effects .

Q. How to design a SAR study focusing on the 2,5-dimethylphenyl substituent?

  • Methodological Answer :
  • Analog Synthesis : Replace 2,5-dimethylphenyl with electron-withdrawing (e.g., 3-Cl) or donating (e.g., 4-OCH₃) groups .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrophobic methyl groups, piperazine basicity) via 3D-QSAR (CoMFA/CoMSIA) .
  • In Vivo Validation : Compare brain penetration (logBB) and metabolic stability (microsomal t₁/₂) of analogs in rodent models .

Q. What strategies mitigate solubility challenges during in vitro/in vivo testing?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO:PEG400 (10:90) for aqueous solubility enhancement (target >100 µg/mL) .
  • Prodrug Design : Introduce phosphate esters at the furan oxygen to improve hydrophilicity .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.